N-(5-bromopyridin-2-yl)-4-butylbenzamide
Description
N-(5-Bromopyridin-2-yl)-4-butylbenzamide is a benzamide derivative featuring a 5-bromopyridine moiety linked via an amide bond to a 4-butyl-substituted benzene ring.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-2-3-4-12-5-7-13(8-6-12)16(20)19-15-10-9-14(17)11-18-15/h5-11H,2-4H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYCYMIEOUDDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-4-butylbenzamide typically involves the acylation of 5-bromopyridin-2-amine with 4-butylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-4-butylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield N-(5-aminopyridin-2-yl)-4-butylbenzamide.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-4-butylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with various biological activities.
Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-4-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the butyl group play crucial roles in the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Findings :
- The butyl substituent in the target compound increases lipophilicity compared to smaller groups (methyl, chloro, nitro), which may enhance membrane penetration but could also reduce solubility.
- All analogs exhibit broad-spectrum activity, with MIC values in the sub-micromolar range. However, the sulfonamide derivative N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide (5) outperforms benzamides, showing MIC values 2–3 times lower, likely due to enhanced hydrogen-bonding capacity from the sulfonamide group .
Crystallographic Comparisons with Brominated Benzamides
The crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide () reveals two molecules (A and B) in the asymmetric unit, with torsional angles between the benzene and pyridine rings differing by 5.2°. This contrasts with the structurally similar 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB), where methoxy substitution reduces steric strain, leading to more planar molecular conformations .
Computational Similarity Analysis with Related Compounds
A similarity analysis () identified compounds sharing structural motifs with the target molecule:
| CAS Number | Similarity (%) | Key Structural Features |
|---|---|---|
| 641569-97-3 | 59.7 | Bromopyridine core, substituted benzamide |
| 404844-11-7 | 58.2 | Bromine and methoxy substituents |
| 199327-61-2 | 58.6 | Nitro and halogenated aryl groups |
Implications :
- The highest similarity (59.7%) with CAS 641569-97-3 suggests shared pharmacophoric elements, such as the bromopyridine-benzamide scaffold, critical for antibacterial activity.
- Lower similarity with nitro-containing analogs (e.g., 58.6% for CAS 199327-61-2) highlights the importance of substituent choice in tuning activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
